Benzyl bromide

Organic Synthesis Reaction Kinetics Benzylation Reagents

Benzyl bromide (C₆H₅CH₂Br, CAS 100-39-0) is a benzylic organobromine compound widely used in organic synthesis as a benzylating agent. It is a colorless to pale yellow liquid with a density of approximately 1.438 g/mL at 25°C and a boiling point of 198–199°C.

Molecular Formula C7H7Br
Molecular Weight 171.03 g/mol
CAS No. 100-39-0
Cat. No. B042689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl bromide
CAS100-39-0
Synonymsα-Bromotoluene;  (Bromomethyl)benzene;  (Bromophenyl)methane;  1-(Bromomethyl)benzene;  Benzyl Bromide;  NSC 8041;  Phenylmethyl Bromide;  α-Bromotoluene;  ω-Bromotoluene;  (Bromomethyl)-benzene;  BnBr
Molecular FormulaC7H7Br
Molecular Weight171.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CBr
InChIInChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyAGEZXYOZHKGVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReaction (NTP, 1992)
Miscible in ethanol and ether;  soluble in carbon tetrachloride
Sol in benzene
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Bromide (CAS 100-39-0) for Scientific and Industrial Procurement: Properties and Comparator Context


Benzyl bromide (C₆H₅CH₂Br, CAS 100-39-0) is a benzylic organobromine compound widely used in organic synthesis as a benzylating agent [1]. It is a colorless to pale yellow liquid with a density of approximately 1.438 g/mL at 25°C and a boiling point of 198–199°C . The compound serves primarily for the introduction of benzyl protecting groups for alcohols and carboxylic acids, as well as in the synthesis of quaternary ammonium compounds, pharmaceuticals, and polymer initiators .

Why Benzyl Bromide Cannot Be Simply Substituted with Benzyl Chloride: Quantified Reactivity and Toxicity Differences


Benzyl bromide and benzyl chloride are structurally analogous but exhibit fundamentally different reactivity, toxicity, and synthetic utility profiles. In nucleophilic substitution reactions, benzyl bromide is significantly more reactive than benzyl chloride due to the weaker carbon–bromine bond and lower activation energy for solvolysis [1]. Conversely, benzyl chloride forms a more stable Grignard reagent, whereas benzyl bromide yields a poorer Grignard product [2]. Toxicologically, benzyl bromide is a confirmed mutagen in Ames assays, while benzyl chloride shows weaker activity; however, benzyl chloride is classified as a carcinogen, whereas long-term carcinogenicity data for benzyl bromide remain insufficient [3]. These quantifiable differences in reaction kinetics, synthetic utility, and hazard classification preclude simple interchangeability in both laboratory and industrial workflows.

Benzyl Bromide Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs


Benzyl Bromide vs. Benzyl Chloride: Comparative Nucleophilic Substitution Reactivity Ranking

In a comparative study evaluating chemical reactivity with 4-(p-nitrobenzyl)-pyridine (NBP), benzyl bromide was found to be the most reactive compound among a series of benzyl halide derivatives [1]. The reactivity order was quantitatively established as benzyl bromide > p-methylbenzyl chloride > benzyl chloride > p-nitrobenzyl chloride.

Organic Synthesis Reaction Kinetics Benzylation Reagents

Benzyl Bromide vs. Benzyl Chloride: Comparative Ames Mutagenicity Ranking

In the same comparative study evaluating mutagenicity via the Ames Salmonella/microsome assay, benzyl bromide exhibited intermediate mutagenic potency among benzyl halide derivatives [1]. The mutagenicity order was established as p-nitrobenzyl chloride ≫ benzyl bromide > benzyl chloride ≈ p-methylbenzyl chloride.

Toxicology Genetic Toxicology Occupational Safety

Benzyl Bromide vs. Benzyl Chloride: Differential Oxidation Susceptibility and Synthetic Implications

Benzyl bromides can be oxidized to aldehydes or ketones using iodine pentafluoride (IF₅), whereas benzyl chlorides are resistant to oxidation under the same reaction conditions [1]. Alkyl iodides and benzyl bromides are reactive; alkyl bromides react only slightly; benzyl and alkyl chlorides are unreactive.

Oxidation Chemistry Synthetic Methodology Aldehyde Synthesis

Benzyl Bromide vs. Benzyl Chloride: Comparative Solvolysis Activation Energy Data

In aqueous acetone solvolysis studies, the greater reactivity of benzyl bromide compared to benzyl chloride was attributed primarily to a lower activation energy barrier for the bromide [1]. This fundamental thermodynamic difference explains the enhanced nucleophilic substitution rates observed for benzyl bromide across diverse reaction systems.

Physical Organic Chemistry Solvolysis Kinetics Activation Parameters

Benzyl Bromide in Alcohol Protection: Catalyzed Quantitative Yields vs. Uncatalyzed Thermal Conditions

In benzyl ether formation for alcohol protection, the use of an appropriate catalyst with benzyl bromide achieves quantitative yields after 10–165 minutes at room temperature, compared to 24 hours at reflux with excess benzyl bromide and no catalyst [1]. This represents a substantial reduction in reaction time and energy input for the same synthetic outcome.

Protecting Group Chemistry Alcohol Benzylation Catalytic Synthesis

Benzyl Bromide vs. Benzyl Chloride: Differential Grignard Reagent Formation Capability

Benzyl chloride reacts with magnesium to form a versatile Grignard reagent in good yield, whereas benzyl bromide does not give a good yield of the corresponding Grignard reagent [1]. This represents a synthetic limitation of benzyl bromide that must be considered when Grignard-based routes are planned.

Organometallic Synthesis Grignard Reagents Synthetic Methodology

Benzyl Bromide (CAS 100-39-0): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Benzylation of Alcohols and Carboxylic Acids for Protecting Group Installation

Benzyl bromide is the reagent of choice for introducing benzyl protecting groups when reaction rate and mild conditions are prioritized. Evidence demonstrates that benzyl bromide achieves quantitative benzyl ether formation with appropriate catalysts in 10–165 minutes at room temperature [1], compared to 24-hour reflux conditions without catalysis. This efficiency makes benzyl bromide the optimal benzylation reagent for protecting group strategies in multi-step pharmaceutical and natural product syntheses where benzyl chloride would require more forcing conditions or extended reaction times. Benzyl bromide is widely used for O-benzylation of alcohols and carboxylic acids in the preparation of penicillins, synthetic resins, and pharmaceutical intermediates .

Synthesis of Quaternary Ammonium Compounds and Phase-Transfer Catalysts

Benzyl bromide serves as a key alkylating agent in the synthesis of quaternary ammonium compounds used as phase-transfer catalysts, surfactants, and antimicrobial agents. The superior reactivity of benzyl bromide compared to benzyl chloride [1] enables efficient quaternization of tertiary amines under milder conditions with shorter reaction times. This reactivity advantage is particularly valuable in industrial-scale production of benzalkonium chloride analogs and related quaternary ammonium salts, where benzyl chloride may require elevated temperatures or extended reaction times to achieve comparable conversion. Benzyl bromide is specifically noted for use in the preparation of foaming and frothing agents and quaternary ammonium compounds .

Pharmaceutical Intermediates Requiring Benzylic Oxidation to Aldehydes

For synthetic routes requiring benzylic oxidation to access benzaldehyde derivatives, benzyl bromide is the only viable choice among common benzyl halides. Evidence demonstrates that benzyl bromides are oxidized to aldehydes or ketones using iodine pentafluoride (IF₅), whereas benzyl and alkyl chlorides are unreactive under identical oxidation conditions [1]. This differential reactivity makes benzyl bromide essential for pharmaceutical intermediate synthesis where benzaldehyde derivatives serve as key building blocks, including routes to o-nitrobenzyl alcohol, o-nitrobenzaldehyde, and bromohexine .

Atom Transfer Radical Polymerization (ATRP) Initiator Applications

Benzyl bromide functions effectively as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of well-defined block copolymers such as poly(styrene-b-methylmethacrylate) [1]. The benzylic carbon–bromine bond provides appropriate bond dissociation energy for controlled radical generation and reversible deactivation, enabling precise control over polymer molecular weight and polydispersity. While benzyl chloride may also serve in ATRP applications, the lower bond strength of benzyl bromide offers distinct kinetic advantages for polymerization initiation under mild conditions, making it the preferred initiator for certain styrenic and methacrylic block copolymer syntheses.

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